molecular formula C17H22O9 B1263886 Sinapaldehyde glucoside

Sinapaldehyde glucoside

Cat. No. B1263886
M. Wt: 370.4 g/mol
InChI Key: OYTCTPHTVUEGCL-GCPOEHJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-sinapaldehyde 4-O-beta-D-glucopyranoside is a beta-D-glucoside resulting from the formal condensation of the phenolic hydroxy group of (E)-sinapaldehyde with beta-D-glucose. It has a role as a plant metabolite. It is a beta-D-glucoside, a monosaccharide derivative, a dimethoxybenzene and a member of cinnamaldehydes. It derives from an (E)-sinapaldehyde.

Scientific Research Applications

Pigment Synthesis

Sinapaldehyde glucoside has been utilized in synthesizing new pigments. For instance, a study demonstrated the synthesis of a bluish pigment from the reaction of methylpyranomalvidin-3-glucoside with sinapaldehyde, indicating potential applications in colorant development and industrial pigment production (Oliveira, Mateus, & Freitas, 2011).

Phytochemistry and Plant Analysis

Sinapaldehyde glucoside has been identified in various plants, such as Eleutherococcus senticosus. Its isolation and identification can contribute to the understanding of plant chemistry and potential pharmacological applications (Slacanin, Marston, Hostettmann, Guédon, & Abbe, 1991).

Food Industry Applications

In the food industry, sinapaldehyde glucoside has been studied for its role in the browning process of fresh-cut lettuce. Targeted metabolomics analysis identified it as a biomarker negatively correlated with browning, suggesting its utility in improving the quality of fresh produce (García, Gil, & Tomás-Barberán, 2019).

Understanding Lignin Synthesis

Research involving sinapaldehyde glucoside also extends to understanding lignin synthesis in plants. Its role in the formation of sinapyl alcohol-4-O-glucoside, potentially leading to syringyl units in lignins, has been explored, which is crucial for understanding plant biology and potential industrial applications (Lim et al., 2001).

Antimicrobial and Anti-Tumor Properties

Sinapaldehyde glucoside, as part of the glucosinolate family, has been studied for its potential therapeutic applications. Glucosinolates like sinigrin, after being converted into bioactive forms, have demonstrated antimicrobial and anti-tumor properties, indicating potential medical applications (Melrose, 2019).

properties

Product Name

Sinapaldehyde glucoside

Molecular Formula

C17H22O9

Molecular Weight

370.4 g/mol

IUPAC Name

(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal

InChI

InChI=1S/C17H22O9/c1-23-10-6-9(4-3-5-18)7-11(24-2)16(10)26-17-15(22)14(21)13(20)12(8-19)25-17/h3-7,12-15,17,19-22H,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,17+/m1/s1

InChI Key

OYTCTPHTVUEGCL-GCPOEHJPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/C=O

SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC=O

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sinapaldehyde glucoside
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